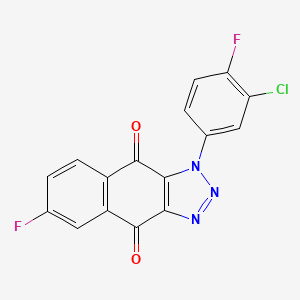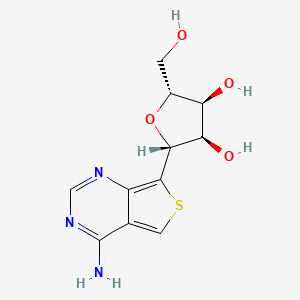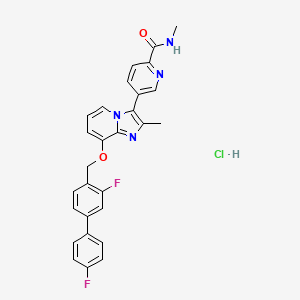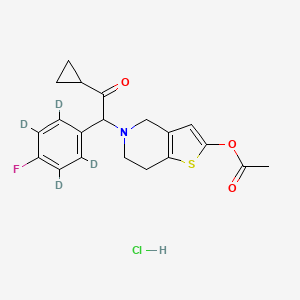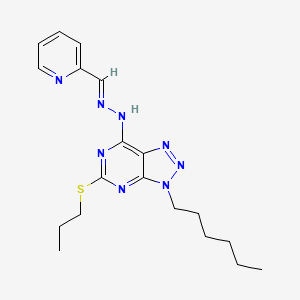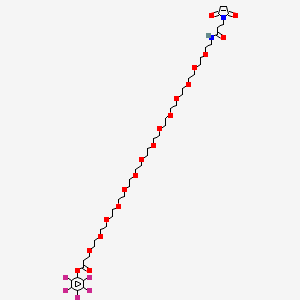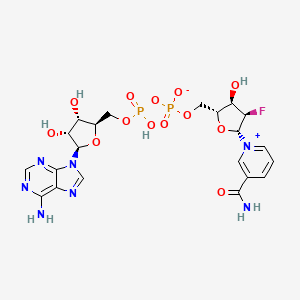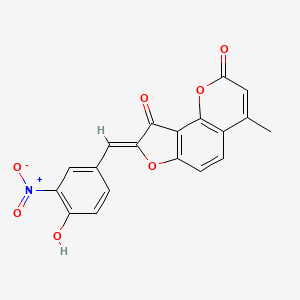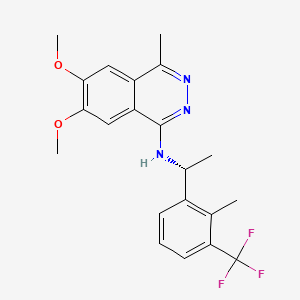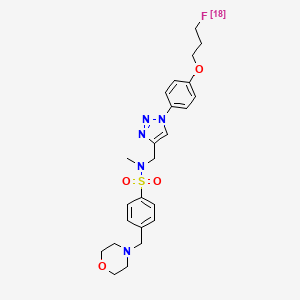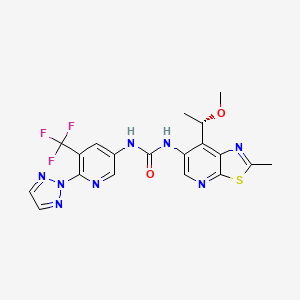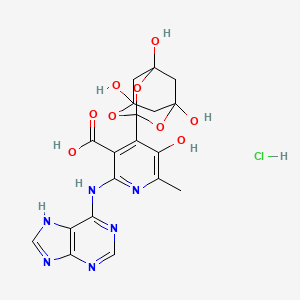
Adeninobananin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adeninobananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. This compound, along with other bananin derivatives, has been studied for its potential inhibitory effects on the helicase activities and replication of the SARS Coronavirus .
Vorbereitungsmethoden
The synthesis of adeninobananin involves the use of an activated adenine nucleobase derivative. The synthetic route typically includes the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) to create the bananin structure. The specific reaction conditions and industrial production methods for this compound are detailed in specialized chemical literature .
Analyse Chemischer Reaktionen
Adeninobananin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ammonium molybdate and phloroglucinol. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Adeninobananin has been extensively studied for its antiviral properties, particularly its ability to inhibit the helicase activities of the SARS Coronavirus. This compound has potential applications in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying viral replication mechanisms. In biology and medicine, it is explored for its potential therapeutic effects against viral infections .
Wirkmechanismus
The mechanism of action of adeninobananin involves its interaction with the helicase enzyme of the SARS Coronavirus. By inhibiting the helicase activity, this compound disrupts the replication process of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the viral replication machinery .
Vergleich Mit ähnlichen Verbindungen
Adeninobananin is part of the bananin class of compounds, which also includes bananin, iodobananin, vanillinbananin, ansabananin, and eubananin. These compounds share a similar structural framework but differ in their specific functional groups and inhibitory activities. This compound is unique in its specific interaction with the SARS Coronavirus helicase, making it a valuable compound for antiviral research .
Eigenschaften
Molekularformel |
C19H19ClN6O9 |
|---|---|
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
5-hydroxy-6-methyl-2-(7H-purin-6-ylamino)-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18N6O9.ClH/c1-7-11(26)9(19-32-16(29)2-17(30,33-19)4-18(31,3-16)34-19)8(15(27)28)12(24-7)25-14-10-13(21-5-20-10)22-6-23-14;/h5-6,26,29-31H,2-4H2,1H3,(H,27,28)(H2,20,21,22,23,24,25);1H |
InChI-Schlüssel |
XWECMBDDMTTWJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)NC2=NC=NC3=C2NC=N3)C(=O)O)C45OC6(CC(O4)(CC(C6)(O5)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



